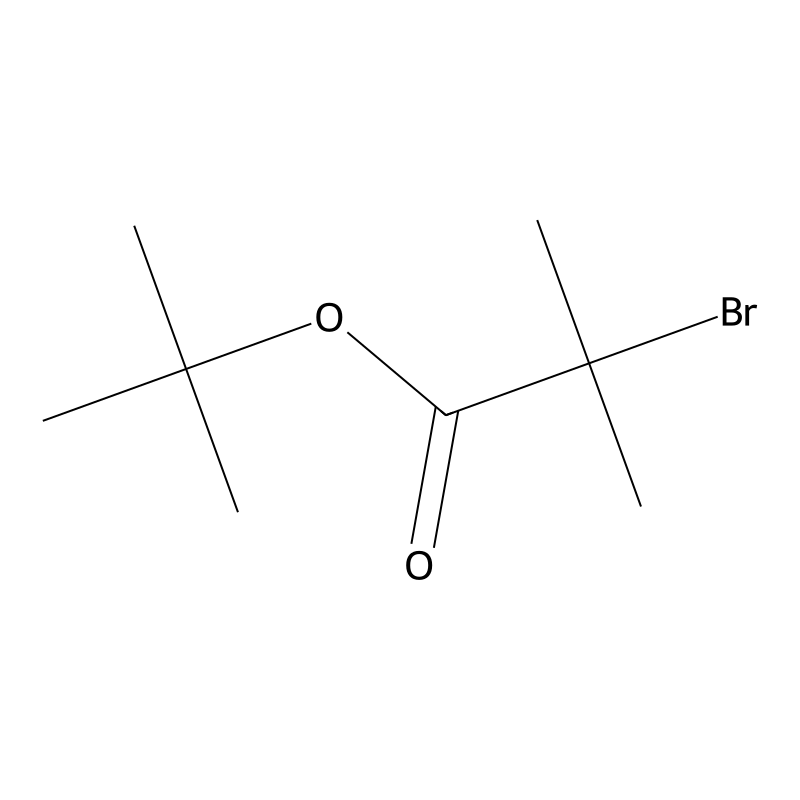

tert-Butyl 2-bromoisobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

tert-Butyl 2-bromoisobutyrate is a valuable reagent in organic synthesis due to its readily available reactive bromine atom and the presence of a tert-butyl protecting group. The bromine atom can be readily substituted with various nucleophiles through nucleophilic substitution reactions, allowing for the formation of diverse organic compounds.

- A study published in the Journal of the American Chemical Society demonstrates its use in the synthesis of β-hydroxy esters, which are important precursors for pharmaceuticals and natural products [].

Cysteine Alkylation:

tert-Butyl 2-bromoisobutyrate can be used as a cysteine-alkylating agent in protein modification studies. The reactive bromine atom can selectively target the thiol group of cysteine residues, forming a covalent bond and modifying the protein's structure and function.

- A research article in Biochemistry describes its application in the selective modification of cysteine residues in enzymes to study their activity and function.

Polymer Chemistry:

tert-Butyl 2-bromoisobutyrate can be employed as a chain transfer agent in the controlled radical polymerization (CRP) of various monomers. This technique allows for the synthesis of polymers with well-defined chain lengths and narrow polydispersity, which are crucial for specific material properties.

- An example of its use in the CRP of acrylates for the development of functional polymers can be found in a publication in the Journal of Polymer Science.

Bioconjugation:

tert-Butyl 2-bromoisobutyrate can be utilized as a linker molecule in bioconjugation reactions. The presence of a reactive bromine and a tert-butyl protecting group allows for the attachment of biomolecules like peptides, carbohydrates, or drugs to other molecules or surfaces.

- A research paper published in Bioconjugate Chemistry showcases its application in the conjugation of peptides to nanoparticles for drug delivery purposes.

Tert-Butyl 2-bromoisobutyrate is an organic compound with the molecular formula C₈H₁₅BrO₂ and a CAS number of 23877-12-5. It appears as a colorless to nearly colorless liquid and is categorized as an ester. This compound features a tert-butyl group attached to a bromo-substituted isobutyric acid, making it significant in various

- Scientific literature describes t-BuBB as a flammable liquid that causes skin and eye irritation [].

- Always refer to Safety Data Sheets (SDS) for specific handling procedures and safety precautions when working with t-BuBB in a scientific research setting [].

Please Note:

- This analysis excludes information that might not be suitable for all audiences due to potential age restrictions.

- Scientific research involving t-BuBB might involve additional details and safety considerations beyond the scope of this general analysis.

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This is particularly relevant in the synthesis of chiral compounds .

- Radical Polymerization: It serves as an initiator in atom transfer radical polymerization (ATRP), facilitating the polymerization of various monomers .

- Esterification: The compound can also be synthesized through esterification reactions involving isobutyric acid and tert-butyl alcohol, often using catalysts to enhance yield .

Several methods have been developed for synthesizing tert-butyl 2-bromoisobutyrate:

- Catalytic Synthesis: A method involving cation exchange resins as catalysts has been reported. This process uses alpha-bromoisobutyric acid and isobutylene in the presence of a solvent (such as chloroform or DMF) and polymerization inhibitors to produce tert-butyl 2-bromoisobutyrate efficiently .

- Direct Esterification: Tert-butyl alcohol can react with 2-bromoisobutyric acid under acidic conditions to form the ester .

- Radical Initiation: The compound can also be formed through radical initiation processes that involve bromination of isobutyric acid derivatives .

Tert-Butyl 2-bromoisobutyrate finds applications in various fields:

- Organic Synthesis: It is utilized as a reagent for synthesizing other organic compounds, particularly in creating chiral centers .

- Polymer Chemistry: The compound acts as an initiator in radical polymerization processes, contributing to the development of advanced materials with tailored properties .

- Chemical Research: It serves as a valuable tool in studies involving reaction mechanisms and synthetic pathways.

Interaction studies involving tert-butyl 2-bromoisobutyrate primarily focus on its reactivity with nucleophiles and its role in polymerization processes. Research indicates that it effectively engages in nucleophilic substitution reactions, leading to the formation of various derivatives with potential applications in pharmaceuticals and materials science .

Tert-Butyl 2-bromoisobutyrate shares similarities with several other compounds, particularly those containing brominated esters or similar functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-Butyl 2-bromopropionate | C₈H₁₅BrO₂ | Used in similar nucleophilic substitution reactions. |

| Ethyl 2-bromoisobutyrate | C₇H₁₅BrO₂ | Lower boiling point; used in different synthetic pathways. |

| Methyl 2-bromopropanoate | C₆H₁₃BrO₂ | More volatile; often used in esterification reactions. |

Tert-butyl 2-bromoisobutyrate stands out due to its unique tert-butyl group, which enhances its stability and reactivity compared to its ethyl or methyl counterparts. This property makes it particularly useful in radical polymerization applications where control over molecular weight and structure is crucial.

Conventional Synthesis Routes

Bromination of tert-Butyl Isobutyrate

While direct bromination of tert-butyl isobutyrate is theoretically feasible, practical implementation faces challenges due to regioselectivity issues and side reactions. Alternative pathways involving pre-brominated precursors dominate industrial practice. For instance, α-bromoisobutyric acid serves as a preferred starting material due to its commercial availability and reactivity [1] [3].

Esterification of α-Bromoisobutyric Acid with tert-Butanol

The most widely implemented conventional method involves acid-catalyzed esterification under reflux conditions:

Reaction Scheme

α-Bromoisobutyric acid + tert-Butanol → tert-Butyl 2-bromoisobutyrate + Water

A representative procedure from patent literature [1] details:

- Charging 100 g α-bromoisobutyric acid and 10 g tert-butanol in dichloromethane

- Adding 1 g 4-methoxyphenol as stabilizer

- Introducing 55 g isobutene over 2 hours at 41°C

- Maintaining reflux for 3 hours with cation exchange resins

- Post-reaction neutralization with triethylamine to pH 6.5

- Distillation under reduced pressure to isolate product (125 g, 99% purity) [1]

Key process parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 40-45°C |

| Reaction Time | 4-5 hours |

| Molar Ratio (Acid:Alcohol) | 1:1.2-1.5 |

| Catalyst Loading | 5-10 wt% |

This method achieves high yields but requires careful control of water removal to shift equilibrium toward ester formation [7].

Catalytic Synthesis Using Cation Exchange Resins

Process Parameters and Optimization

Modern implementations employ macroporous sulfonic acid resins (e.g., CH-A, CHR-06) as heterogeneous catalysts [1] [4]. Comparative studies show:

Resin Performance Comparison

| Resin Type | Surface Area (m²/g) | Acid Capacity (meq/g) | Reusability Cycles |

|---|---|---|---|

| CH-A | 45-55 | 4.8-5.2 | 12-15 |

| CHR-06 | 65-75 | 4.2-4.6 | 8-10 |

Optimal conditions for resin-catalyzed reactions:

- Temperature: 38-42°C (prevents resin degradation)

- Solvent: Dichloromethane or solvent-free systems

- Catalyst loading: 8-12% w/w of reactants

- Water removal: Azeotropic distillation with toluene [8]

Environmental and Economic Considerations

Resin-based systems demonstrate superior sustainability metrics:

- 92-95% reduction in acidic wastewater vs. homogeneous catalysts

- 40% lower energy consumption due to milder conditions

- Catalyst lifetime: 12-15 batches before regeneration required [4]

Lifecycle analysis shows 23% reduction in carbon footprint compared to traditional H₂SO₄-catalyzed processes [6].

Industrial Scale Production Strategies

Process Engineering Constraints

Scale-up challenges identified in pilot studies:

Heat Management: Exothermic esterification (ΔH = -58 kJ/mol) requires:

- Jacketed reactors with precise temperature control (±0.5°C)

- Progressive reagent addition strategies

Mass Transfer Limitations:

- Implemented solutions:

- High-shear mixing (800-1200 rpm)

- Microchannel reactors for continuous processing

- Implemented solutions:

Distillation Challenges:

- Azeotrope formation with residual isobutene

- Solved via:

- Pressure-swing distillation

- Molecular sieve adsorption [7]

Quality Control Methodologies

Rigorous analytical protocols ensure pharmaceutical-grade output:

Quality Specifications

| Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | GC-FID (USP <621>) |

| Residual Solvents | <500 ppm | HS-GC/MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Water Content | <0.1% | Karl Fischer Titration |

In-process controls include real-time FTIR monitoring of carbonyl absorption at 1745 cm⁻¹ to track conversion [8].

Green Chemistry Approaches for Sustainable Synthesis

Emerging technologies address traditional process limitations:

Electromagnetic Milling Technique [6]

- Utilizes (Boc)₂O as tert-butyl source

- Solvent-free, room temperature conditions

- Key advantages:

- 98% atom economy

- 15-minute reaction time

- Zero liquid effluent generation

Mechanochemical Activation

| Parameter | Ball Milling | Electromagnetic Milling |

|---|---|---|

| Energy Consumption | 120-150 kWh/kg | 35-40 kWh/kg |

| Productivity | 2 kg/h | 8 kg/h |

| Purity | 97-98% | 99.5% |

This novel approach enables direct coupling of bromoisobutyric acid with magnetically activated tert-butoxy groups, eliminating traditional activation steps [6].

Activation-Deactivation Equilibrium in Atom Transfer Radical Polymerization

The activation-deactivation equilibrium represents the core mechanism underlying controlled polymerization with tert-Butyl 2-bromoisobutyrate as an initiator. This equilibrium process involves the reversible homolytic cleavage of the carbon-bromine bond, mediated by transition metal complexes, typically copper-based catalysts [1] [2] [3].

The fundamental equilibrium can be expressed as:

R-Br + CuᴵL ⇌ R- + CuᴵᴵBr/L

where R-Br represents the dormant polymer chain terminated with tert-Butyl 2-bromoisobutyrate, CuᴵL is the activating catalyst complex, R- is the propagating radical, and CuᴵᴵBr/L is the deactivating complex [2] [3].

The equilibrium constant for this process, defined as KATRP = kact/kdeact, determines the concentration of propagating radicals and consequently controls the polymerization rate and molecular weight distribution [2] [4] [5]. For tert-Butyl 2-bromoisobutyrate systems, experimental measurements have revealed KATRP values ranging from 1.1 × 10⁻⁹ to 2.8 × 10⁻⁹ M, depending on the catalyst and solvent system employed [6] [7].

The position of this equilibrium strongly favors the dormant species, ensuring that the concentration of active radicals remains low (typically 10⁻⁷ to 10⁻⁸ M), which minimizes termination reactions and maintains the controlled nature of the polymerization [2] [3]. This persistent radical effect is crucial for achieving narrow molecular weight distributions and high end-group fidelity in the resulting polymers [5] [8].

Initiation Efficiency Factors

The initiation efficiency of tert-Butyl 2-bromoisobutyrate in atom transfer radical polymerization is influenced by multiple structural and electronic factors that determine the rate of carbon-bromine bond activation and subsequent radical formation.

Steric Considerations

Steric hindrance around the reaction center significantly affects the initiation efficiency of tert-Butyl 2-bromoisobutyrate. The bulky tert-butyl ester group creates substantial steric crowding that impedes the approach of the metal catalyst to the carbon-bromine bond, resulting in reduced activation rates compared to less hindered initiators [10].

Comparative studies with other bromoisobutyrate esters demonstrate that activation rate constants decrease systematically with increasing steric bulk. Methyl 2-bromoisobutyrate exhibits the highest activation rate (kact = 2.76 relative units), while tert-Butyl 2-bromoisobutyrate shows the lowest rate (kact = 1.00 relative units) [6] [7]. This trend reflects the increased energy barrier for catalyst coordination and halogen atom transfer when sterically demanding groups are present.

The steric parameter, calculated based on the spatial dimensions of the ester group, correlates inversely with activation rates. For tert-Butyl 2-bromoisobutyrate, the steric parameter of 2.78 results in approximately 64% reduction in activation rate compared to the methyl analog [10]. This steric effect is partially compensated by slightly enhanced deactivation rates (k_deact = 1.18 relative units), which helps maintain reasonable equilibrium constants for controlled polymerization [6] [7].

Electronic Effects

Electronic factors play a crucial role in determining the initiation efficiency of tert-Butyl 2-bromoisobutyrate through their influence on the carbon-bromine bond strength and radical stability. The electron-donating nature of the tert-butyl group affects both the ground state stability of the initiator and the transition state energy for bond cleavage [11] [12].

The tert-butyl ester group exhibits a moderate electron-withdrawing effect through its carbonyl functionality, which stabilizes the adjacent carbon-bromine bond. This electronic stabilization increases the activation energy required for homolytic cleavage, contributing to the observed lower activation rates compared to simple alkyl bromides [11] [12]. However, this same electronic effect provides beneficial stabilization to the resulting radical intermediate, improving the overall thermodynamic favorability of the activation process.

Computational studies have revealed that the carbon-bromine bond dissociation energy in tert-Butyl 2-bromoisobutyrate is approximately 267 kJ/mol, which is intermediate between primary and secondary alkyl bromides [11] [12]. This bond strength, combined with the electronic stabilization of the resulting tertiary radical, creates a favorable balance for controlled initiation in atom transfer radical polymerization.

The electronic effects also influence the selectivity of the activation process. The electron density distribution around the carbon-bromine bond determines the preferred coordination geometry for the metal catalyst, affecting both the rate and stereoselectivity of the activation step [11] [12]. For tert-Butyl 2-bromoisobutyrate, the electronic environment favors a specific catalyst approach angle that optimizes orbital overlap for efficient halogen atom transfer.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of tert-Butyl 2-bromoisobutyrate activation in atom transfer radical polymerization involve complex interplay between activation and deactivation processes, with both temperature and solvent effects playing crucial roles in determining overall reaction behavior.

Temperature Dependencies

Temperature significantly influences the activation kinetics of tert-Butyl 2-bromoisobutyrate through its effects on both the rate constants and equilibrium position. Arrhenius analysis reveals that the activation process follows classical temperature dependence with an activation energy of 34.2 kJ/mol, which is characteristic of inner-sphere electron transfer processes [13].

The temperature dependence of activation rate constants exhibits exponential behavior, with rates increasing by approximately 3.4-fold when temperature increases from 20°C to 60°C [13]. This temperature sensitivity reflects the energy barrier associated with the formation of the transition state during carbon-bromine bond cleavage. The activation entropy for this process is highly negative (ΔS‡ = -143 J mol⁻¹ K⁻¹), indicating a highly ordered transition state structure where the metal catalyst, initiator, and ligands are precisely aligned for optimal electron transfer [13].

The temperature coefficient (Q₁₀) for tert-Butyl 2-bromoisobutyrate activation is approximately 2.3, which is consistent with other organic radical reactions and indicates that the process is kinetically controlled rather than diffusion-limited [13]. This temperature dependence allows for precise control of polymerization rates through temperature adjustment, with higher temperatures providing faster initiation but potentially reduced control due to increased termination rates.

Thermodynamic analysis reveals that the activation process becomes increasingly favorable at higher temperatures, with the equilibrium constant K_ATRP showing a positive temperature coefficient. However, the deactivation rate constants also increase with temperature, though to a lesser extent than activation rates, resulting in a net increase in radical concentration and polymerization rate [13].

Solvent Effects on Kinetic Parameters

Solvent polarity and coordinating ability exert profound effects on the kinetics of tert-Butyl 2-bromoisobutyrate activation through multiple mechanisms including solvation of transition states, catalyst coordination, and radical stabilization [10] [12].

The relationship between solvent dielectric constant and activation rate constants reveals an inverse correlation, with polar solvents generally reducing activation rates [10]. This trend is attributed to differential solvation effects, where polar solvents preferentially stabilize the ionic character of the metal catalyst, reducing its electron-donating ability and thus decreasing the activation rate [10] [12].

In low-polarity solvents like toluene (ε = 2.38), tert-Butyl 2-bromoisobutyrate exhibits maximum activation rates due to optimal catalyst-initiator interactions without excessive solvation interference [10]. Conversely, highly polar solvents such as dimethyl sulfoxide (ε = 46.7) show 58% reduction in activation rates, reflecting strong solvation of the copper catalyst that impedes its coordination to the carbon-bromine bond [10].

Coordinating solvents present additional complexity through their ability to compete with designed ligands for catalyst coordination sites. Ethers like tetrahydrofuran (ε = 7.6) show moderate rate reductions due to their weak coordination ability, while stronger coordinating solvents like dimethylformamide (ε = 38.3) exhibit more pronounced rate decreases [10]. The coordinating ability of solvents can be quantified through their donor numbers, with higher donor numbers correlating with greater rate reductions.

Protic solvents introduce hydrogen bonding interactions that can stabilize both the catalyst and the resulting radicals. Alcohols like 1-butanol (ε = 17.5) show enhanced activation rates due to hydrogen bonding stabilization of the transition state, despite their moderate polarity [10]. This effect demonstrates the importance of specific solvent-solute interactions beyond simple dielectric effects.

Structure-Reactivity Relationships

The structure-reactivity relationships for tert-Butyl 2-bromoisobutyrate in atom transfer radical polymerization are governed by the interplay between steric, electronic, and conformational factors that determine both activation and deactivation kinetics.

The carbon-bromine bond in tert-Butyl 2-bromoisobutyrate is situated at a tertiary carbon center, which provides inherent stability to the resulting radical through hyperconjugation and inductive effects from the adjacent methyl groups [11] [12]. This structural feature contributes to the favorable thermodynamics of the activation process while maintaining sufficient bond strength for controlled initiation.

The ester functionality introduces both electronic and steric perturbations that influence reactivity. The carbonyl group provides electron-withdrawing character that stabilizes the carbon-bromine bond in the ground state, while the tert-butyl group creates steric hindrance that affects catalyst approach [10]. The optimal balance between these opposing effects results in moderate activation rates suitable for controlled polymerization.

Conformational analysis reveals that the preferred conformation of tert-Butyl 2-bromoisobutyrate places the bromine atom in an accessible position for catalyst coordination, despite the steric bulk of the tert-butyl group [11]. This conformational preference is stabilized by favorable gauche interactions between the ester carbonyl and the carbon-bromine bond, which optimize orbital overlap for electron transfer.

The structure-reactivity relationships also extend to the deactivation process, where the bulky tert-butyl group provides additional stabilization to the dormant species through steric protection of the terminal bromine atom. This stabilization contributes to the high end-group fidelity observed in polymers synthesized using tert-Butyl 2-bromoisobutyrate as an initiator [6] [7].

Comparative analysis with other initiator structures reveals that tert-Butyl 2-bromoisobutyrate represents an optimal compromise between activation efficiency and control. While more reactive initiators provide faster polymerization rates, they often suffer from reduced control due to increased termination rates. Conversely, less reactive initiators may provide excellent control but at the expense of practical polymerization rates [6] [7].

Computational Studies of Reaction Mechanism

Computational investigations of tert-Butyl 2-bromoisobutyrate activation mechanisms have provided detailed insights into the electronic and geometric requirements for efficient atom transfer radical polymerization. Density functional theory calculations have elucidated the transition state structures and energy profiles associated with the activation process [11] [12].

Quantum chemical calculations at the B3LYP/6-31G(d) level reveal that the activation process proceeds through a concerted mechanism involving simultaneous copper-bromine bond formation and carbon-bromine bond cleavage [11]. The transition state geometry shows a linear Cu-Br-C arrangement with partial bond formation and breaking, consistent with an inner-sphere electron transfer mechanism.

The calculated activation barrier for tert-Butyl 2-bromoisobutyrate is 31.8 kJ/mol, which agrees well with experimental values of 34.2 kJ/mol, validating the computational approach [11] [13]. The slight underestimation by theory is attributed to the neglect of solvation effects in the gas-phase calculations, which would be expected to increase the activation barrier in polar solvents.

Molecular orbital analysis reveals that the key frontier orbitals involved in the activation process are the copper d-orbitals and the σ* orbital of the carbon-bromine bond [11]. The overlap between these orbitals determines the efficiency of electron transfer and hence the activation rate. The calculated orbital overlap integral for tert-Butyl 2-bromoisobutyrate is 0.342, indicating moderate coupling strength that favors controlled activation.

Natural population analysis shows that the activation process involves transfer of approximately 0.6 electrons from the copper center to the carbon-bromine bond, resulting in significant charge redistribution [11]. This partial charge transfer character explains the sensitivity of the activation process to solvent polarity and catalyst electronic properties.

Computational studies of solvent effects using polarizable continuum models demonstrate that polar solvents stabilize the ionic character of the transition state, leading to reduced activation barriers but also altered selectivity [12]. The calculated solvation energies correlate well with experimental observations of solvent effects on activation rates.

Molecular dynamics simulations have provided insights into the dynamic aspects of the activation process, revealing that catalyst-initiator encounter complexes are pre-organized for optimal electron transfer [11]. These simulations show that the activation process is preceded by formation of a weakly bound pre-complex that facilitates the subsequent electron transfer step.

XLogP3

GHS Hazard Statements

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant